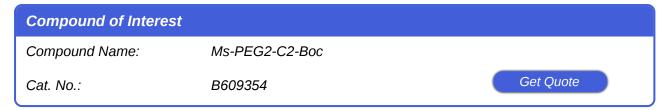


Application Notes and Protocols for Ms-PEG2-C2-Boc in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction to Ms-PEG2-C2-Boc: A Versatile Linker for Targeted Protein Degradation

Ms-PEG2-C2-Boc, with the chemical name tert-butyl 3-{2-[2-

(methanesulfonyloxy)ethoxy]ethoxy}propanoate, is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting disease-causing proteins, harness the cell's own machinery to target them for degradation.[1] This is achieved through their unique structure: one end of the PROTAC binds to the target protein of interest (POI), while the other end recruits an E3 ubiquitin ligase. The Ms-PEG2-C2-Boc linker serves as the crucial bridge connecting these two binding moieties.

The polyethylene glycol (PEG) component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule, which are often large and can have poor pharmacokinetic properties. The methanesulfonyl (Ms) group provides a reactive site for conjugation with a nucleophile on the target-binding ligand, while the Boc-protected carboxyl group allows for subsequent deprotection and coupling to the E3 ligase ligand. This modular nature makes **Ms-PEG2-C2-Boc** a valuable tool for the rapid assembly and optimization of novel protein degraders.



Application Note: Development of a BRD4-Degrading PROTAC using Ms-PEG2-C2-Boc

This application note describes the use of the **Ms-PEG2-C2-Boc** linker in the synthesis and evaluation of a hypothetical PROTAC, designated Compound X, designed to target the bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a key epigenetic reader protein implicated in the transcription of oncogenes such as c-MYC, making it a high-value target in oncology.

Compound X is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. The **Ms-PEG2-C2-Boc** linker provides the optimal spacing and flexibility to facilitate the formation of a stable ternary complex between BRD4, Compound X, and VHL.

Quantitative Data Summary

The following tables summarize the in vitro performance of Compound X in relevant cancer cell lines.

Table 1: In Vitro Degradation of BRD4 by Compound X

Cell Line	DC50 (nM)	Dmax (%)
MCF-7 (Breast Cancer)	25	>95
HeLa (Cervical Cancer)	40	>90
Jurkat (T-cell Leukemia)	15	>98

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.

Table 2: Anti-proliferative Activity of Compound X



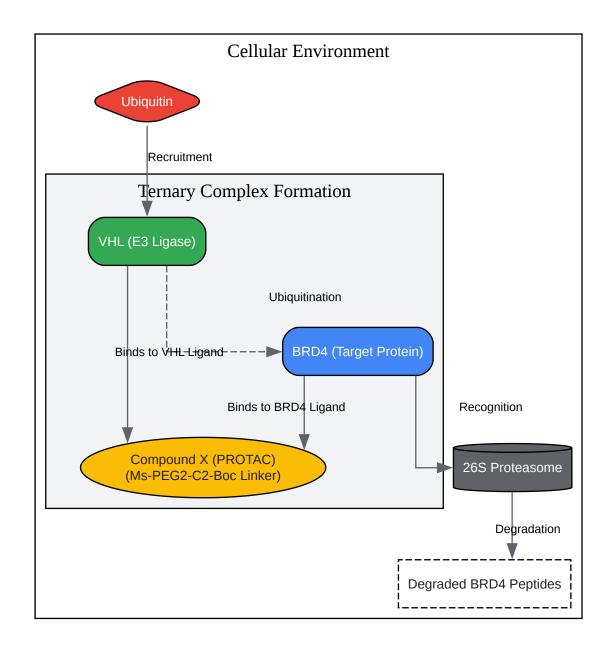
Cell Line	IC50 (nM)
MCF-7	50
HeLa	75
Jurkat	30

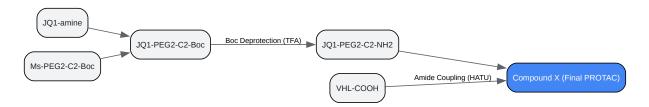
IC50: Concentration required for 50% inhibition of cell proliferation.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

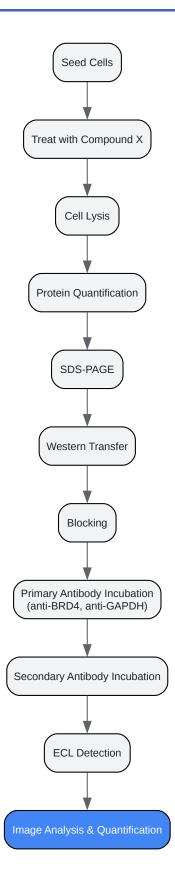
The following diagram illustrates the mechanism of action of Compound X.











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References

- 1. medchemexpress.com [medchemexpress.com]
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